molecular formula C8H15NO4 B13481279 (2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

Cat. No.: B13481279
M. Wt: 189.21 g/mol
InChI Key: PYDBCLONBGKGRB-ZCFIWIBFSA-N
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Description

(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable amino acid derivative with dimethylamine, followed by the introduction of the methoxy group through a methylation reaction. The final step usually involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carboxylic acid groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(dimethylamino)butanoic acid: Similar structure but lacks the methoxy group.

    (2R)-2-(dimethylamino)-5-hydroxy-5-oxopentanoic acid: Similar structure but has a hydroxy group instead of a methoxy group.

    (2R)-2-(ethylamino)-5-methoxy-5-oxopentanoic acid: Similar structure but has an ethylamino group instead of a dimethylamino group.

Uniqueness

(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid is unique due to the presence of both the dimethylamino and methoxy groups, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Biological Activity

(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid, commonly referred to as DM-5, is a compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.

DM-5 is characterized by the following structural features:

  • Molecular Formula : C10_{10}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 199.24 g/mol
  • IUPAC Name : this compound

Research indicates that DM-5 exhibits several biological activities through distinct mechanisms:

  • NLRP3 Inflammasome Modulation : DM-5 is implicated in the modulation of the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. Studies show that compounds affecting this pathway can mitigate chronic inflammatory diseases by regulating interleukin (IL)-1β and IL-18 production .
  • Neuroprotective Effects : Preliminary studies suggest that DM-5 may offer neuroprotective benefits by inhibiting neuroinflammation, potentially making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .
  • Antitumor Activity : In vitro studies have demonstrated that DM-5 can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryModulates NLRP3 inflammasome
NeuroprotectiveReduces neuroinflammation
AntitumorInhibits cancer cell proliferation
Apoptosis inductionActivates caspase pathways

Case Studies

  • Neuroinflammation in Animal Models :
    • A study investigated the effects of DM-5 on neuroinflammatory markers in rodent models of stroke. The results indicated a significant reduction in pro-inflammatory cytokines and improved neurological outcomes, suggesting its potential for therapeutic use in acute brain injuries .
  • Cancer Cell Line Studies :
    • In a series of experiments involving human cancer cell lines, DM-5 was shown to significantly reduce cell viability at concentrations above 50 μM. The mechanism was linked to increased apoptosis and decreased cell adhesion, highlighting its potential use as an adjunct therapy in cancer treatment .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C8H15NO4/c1-9(2)6(8(11)12)4-5-7(10)13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1

InChI Key

PYDBCLONBGKGRB-ZCFIWIBFSA-N

Isomeric SMILES

CN(C)[C@H](CCC(=O)OC)C(=O)O

Canonical SMILES

CN(C)C(CCC(=O)OC)C(=O)O

Origin of Product

United States

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